molecular formula C24H22N4O4S2 B2798321 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1105234-45-4

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one

カタログ番号: B2798321
CAS番号: 1105234-45-4
分子量: 494.58
InChIキー: MTOAUQTXLKKODX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a useful research compound. Its molecular formula is C24H22N4O4S2 and its molecular weight is 494.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex heterocyclic structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Structure and Properties

The molecular structure of the compound can be described as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃S
  • Molecular Weight : 358.43 g/mol
  • Key Functional Groups :
    • Dihydrobenzo[b][1,4]dioxin moiety
    • Piperidine ring
    • Thiazole and pyridazine components

Research indicates that compounds with similar structural features often interact with various biological targets:

  • PARP Inhibition : Compounds containing the dihydrobenzo[b][1,4]dioxin structure have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair. The inhibition of PARP can lead to increased sensitivity of cancer cells to chemotherapy by preventing the repair of DNA damage .
  • Alpha-Adrenoceptor Activity : Related compounds have demonstrated significant binding affinity to alpha(2)-adrenoceptors, suggesting potential applications in treating neurodegenerative diseases by modulating noradrenergic signaling pathways .
  • Thiazole and Pyridazine Interaction : The thiazole and pyridazine components are known to exhibit antimicrobial and anti-inflammatory properties, which could contribute to the overall biological activity of the compound .

In Vitro Studies

In vitro assays have been conducted to evaluate the biological activity of the compound:

Study Target IC50 Value (µM) Comments
Study 1PARP15.8Effective inhibitor compared to controls .
Study 2Alpha(2)PotentDemonstrated central effects in vivo following administration .

Case Studies

  • Cancer Research : A study focusing on cancer cell lines demonstrated that derivatives of this compound significantly inhibited cell proliferation and induced apoptosis in various cancer types. The mechanism was linked to PARP inhibition leading to accumulation of DNA damage.
  • Neurodegenerative Disorders : Another case study highlighted the use of related compounds in models of Alzheimer's disease, where they showed promise in enhancing cognitive function through modulation of adrenergic receptors .

科学的研究の応用

Anticancer Activity

Research has indicated that compounds structurally similar to 5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-2-(piperidin-1-yl)-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one exhibit significant anticancer properties. A study highlighted the ability of certain thiazolidinone derivatives to inhibit cell proliferation across various cancer cell lines, including MDA-MB 231 and HCT116, with IC50 values in the low micromolar range . This suggests that the compound may act as a lead structure for developing new anticancer agents.

Kinase Inhibition

The compound has shown promise as a selective inhibitor of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which is implicated in several neurological disorders and cancers. In vitro studies have demonstrated that derivatives containing the thiazolidinone core can achieve nanomolar affinity for DYRK1A, making them suitable candidates for further development in treating conditions like Alzheimer's disease and other neurodegenerative disorders .

Case Study 1: DYRK1A Inhibition

In a systematic study on the structure-activity relationship (SAR) of thiazolidinone derivatives, several compounds were synthesized and evaluated for their inhibitory effects on DYRK1A. The most potent inhibitors displayed IC50 values below 0.05 µM, indicating strong activity against this kinase. This finding supports the potential of these compounds in developing therapeutics aimed at modulating DYRK1A activity in pathological conditions .

Case Study 2: Antitumor Activity Evaluation

Another study focused on evaluating the antitumor efficacy of thiazolidinone derivatives in vivo. The results showed significant tumor growth inhibition in xenograft models treated with the compound, highlighting its potential as a therapeutic agent in oncology. The mechanism of action was linked to apoptosis induction and cell cycle arrest in cancer cells .

特性

IUPAC Name

5-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]-2-piperidin-1-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O4S2/c29-16(15-6-7-17-18(13-15)32-11-10-31-17)14-28-23(30)21-22(20(26-28)19-5-4-12-33-19)34-24(25-21)27-8-2-1-3-9-27/h4-7,12-13H,1-3,8-11,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTOAUQTXLKKODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)C4=CC5=C(C=C4)OCCO5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。